

Spectroscopic Profile of 2-Propyl-1-pentanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Propyl-1-pentanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Propyl-1-pentanol**, a valuable building block in organic synthesis and drug discovery. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics, along with standardized experimental protocols for data acquisition.

Mass Spectrometry (MS)

Mass spectrometry of **2-Propyl-1-pentanol** reveals a fragmentation pattern characteristic of a primary alcohol. The electron ionization (EI) mass spectrum shows a weak molecular ion peak and prominent fragment ions resulting from alpha-cleavage and dehydration.

m/z	Relative Intensity (%)	Proposed Fragment
130	< 1	[M] ⁺ • (Molecular Ion)
99	15	[M - CH ₂ OH] ⁺
87	10	[M - C ₃ H ₇] ⁺
70	85	[M - C ₃ H ₇ - H ₂ O] ⁺ or [C ₅ H ₁₀] ⁺ •
57	100	[C ₄ H ₉] ⁺ (Base Peak)
56	95	[C ₄ H ₈] ⁺ •
43	80	[C ₃ H ₇] ⁺
41	75	[C ₃ H ₅] ⁺
29	60	[C ₂ H ₅] ⁺

Infrared (IR) Spectroscopy

The infrared spectrum of **2-Propyl-1-pentanol**, typically acquired neat (as a thin liquid film), displays characteristic absorption bands corresponding to its functional groups.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3330	Strong, Broad	O-H stretch (hydrogen-bonded)
2958, 2927, 2872	Strong	C-H stretch (alkane)
1466	Medium	C-H bend (methylene and methyl)
1379	Medium	C-H bend (methyl)
1058	Strong	C-O stretch (primary alcohol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the **2-Propyl-1-pentanol** molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-Propyl-1-pentanol** in a suitable deuterated solvent (e.g., CDCl₃) exhibits distinct signals for the different proton environments. The chemical shifts are influenced by the proximity to the electron-withdrawing hydroxyl group.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.55	d	2H	-CH ₂ OH
~2.2-2.4	m	1H	-CH(CH ₂ OH)-
~1.2-1.4	m	8H	-CH ₂ CH ₂ CH ₃
~0.9	t	6H	-CH ₂ CH ₃

Note: The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **2-Propyl-1-pentanol** shows four distinct signals, corresponding to the four unique carbon environments in the molecule.

Chemical Shift (δ, ppm)	Assignment
~65.5	-CH ₂ OH
~43.5	-CH(CH ₂ OH)-
~33.0	-CH ₂ CH ₂ CH ₃
~20.5	-CH ₂ CH ₂ CH ₃
~14.5	-CH ₂ CH ₃

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

Mass Spectrometry

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source. Sample Preparation: A dilute solution of **2-Propyl-1-pentanol** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. GC Conditions:

- Injector Temperature: 250 °C
- Column: A non-polar capillary column (e.g., DB-5ms).
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate. MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 20-200.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer. Sample Preparation: A drop of neat **2-Propyl-1-pentanol** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film. Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

- A background spectrum of the clean salt plates is recorded prior to the sample scan and automatically subtracted.

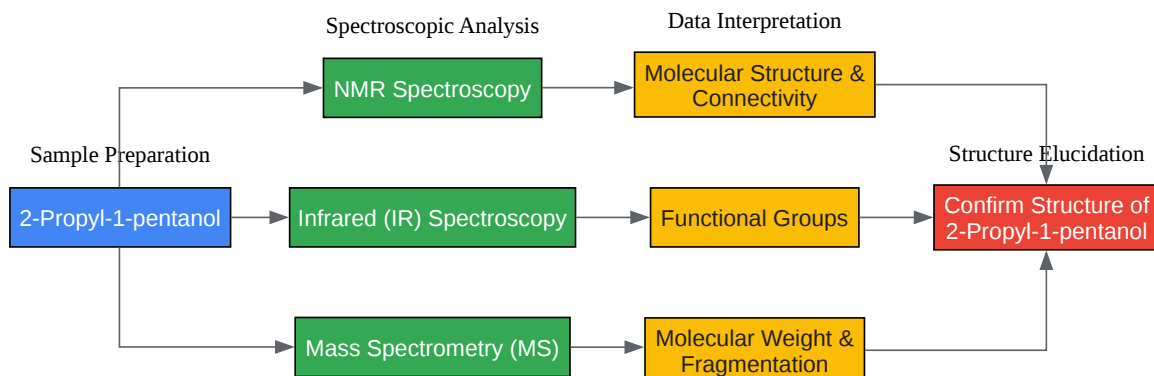
Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher). Sample Preparation: Approximately 5-10 mg of **2-Propyl-1-pentanol** is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube. ¹H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment.
- Spectral Width: A range sufficient to cover all proton signals (e.g., 0-10 ppm).
- Number of Scans: 8-16 scans.
- Relaxation Delay: 1-2 seconds. ¹³C NMR Acquisition:
- Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
- Spectral Width: A range sufficient to cover all carbon signals (e.g., 0-220 ppm).
- Number of Scans: 128 or more scans may be required due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Propyl-1-pentanol**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 1-Pentanol, 2-propyl- | C₈H₁₈O | CID 123543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Propyl-1-pentanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345608#spectroscopic-data-nmr-ir-mass-spec-of-2-propyl-1-pentanol]

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